molecular formula C21H23NO4S B2771981 (E)-methyl 2-(3-(2-methoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 685850-53-7

(E)-methyl 2-(3-(2-methoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2771981
CAS No.: 685850-53-7
M. Wt: 385.48
InChI Key: BQUSAYVNUJFPII-PKNBQFBNSA-N
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Description

(E)-methyl 2-(3-(2-methoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C21H23NO4S and its molecular weight is 385.48. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-[[(E)-3-(2-methoxyphenyl)prop-2-enoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S/c1-13-8-10-15-17(12-13)27-20(19(15)21(24)26-3)22-18(23)11-9-14-6-4-5-7-16(14)25-2/h4-7,9,11,13H,8,10,12H2,1-3H3,(H,22,23)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUSAYVNUJFPII-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C=CC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)/C=C/C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-methyl 2-(3-(2-methoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic compound belonging to the class of tetrahydrobenzothiophene derivatives. These compounds have garnered attention for their diverse biological activities, including antibacterial, analgesic, and anticancer properties. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N2O2SC_{17}H_{18}N_{2}O_{2}S with a molecular weight of 346.46 g/mol. The compound features a tetrahydrobenzo[b]thiophene core substituted with a methoxyphenyl acrylamide moiety.

Antibacterial Activity

Recent studies have demonstrated that derivatives of tetrahydrobenzothiophene exhibit significant antibacterial properties. For instance, a related compound demonstrated potent activity against various bacterial strains, including E. coli, P. aeruginosa, Salmonella, and S. aureus. The minimum inhibitory concentration (MIC) values ranged from 0.54 to 19.92 μM across different strains, indicating that these compounds can inhibit bacterial growth effectively .

Table 1: Antibacterial Activity of Tetrahydrobenzothiophene Derivatives

CompoundBacterial StrainMIC (μM)
3bE. coli1.11
P. aeruginosa1.00
Salmonella0.54
S. aureus1.11
ControlCiprofloxacinVaries

The compound this compound is hypothesized to interact with bacterial membranes or specific targets involved in cell wall synthesis or metabolism.

Analgesic Activity

In addition to its antibacterial properties, certain derivatives of tetrahydrobenzothiophene have been evaluated for analgesic effects using the "hot plate" method in animal models. These studies revealed that some compounds exhibited analgesic effects superior to standard analgesics like metamizole .

Table 2: Analgesic Activity of Tetrahydrobenzothiophene Derivatives

CompoundEffectivenessComparison Drug
Derivative ASignificantMetamizole
Derivative BModerateMetamizole

The mechanisms underlying the biological activities of this compound include:

  • Antibacterial Mechanism : Molecular docking studies suggest that the thiophene moiety enhances binding stability with bacterial targets such as MsbA from Salmonella typhimurium, potentially disrupting membrane integrity and function .
  • Analgesic Mechanism : The analgesic activity may be attributed to modulation of pain pathways or direct interaction with pain receptors.

Case Studies

A case study conducted on a series of tetrahydrobenzothiophene derivatives highlighted the promising antibacterial activity of compound 3b compared to established antibiotics such as ciprofloxacin and gentamicin . Furthermore, time-kill assays indicated that higher concentrations (1× to 4× MIC) effectively reduced viable bacterial counts within two hours.

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